Ethyl 4-amino-3-bromo-5-chlorobenzoate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-bromo-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWOYQPBFUMLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ethyl 4-Amino-3-bromo-5-chlorobenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: Ethyl 4-amino-3-bromo-5-chlorobenzoate is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its unique structural arrangement, featuring an amino group, an ethyl ester, and two distinct halogen atoms (bromine and chlorine), positions it as a highly versatile and strategic chemical intermediate. The presence of multiple, orthogonally reactive functional groups allows for sequential and selective chemical modifications, making it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthetic routes, and reactivity, with a focus on its practical applications in the field of drug development.

Introduction: A Strategic Synthetic Intermediate

In the landscape of medicinal chemistry, the development of novel therapeutic agents often relies on the availability of sophisticated and versatile starting materials. This compound (CAS No: 874779-56-3) emerges as a prime example of such a compound.[1] It belongs to the class of halogenated aminobenzoic acid esters, a family of molecules known for their utility in constructing bioactive compounds.[2][3]

The strategic importance of this molecule lies in the electronic and steric properties conferred by its substituents:

-

The Amino Group (-NH₂): Acts as a potent nucleophile and a strong activating group, influencing the reactivity of the aromatic ring.

-

The Halogen Atoms (-Br, -Cl): Serve as key handles for modern cross-coupling reactions, a cornerstone of pharmaceutical synthesis.[4] Their differing reactivity can potentially allow for selective transformations.

-

The Ethyl Ester (-COOEt): Functions as a stable protecting group for the carboxylic acid, which can be deprotected in later synthetic stages to reveal a crucial pharmacophoric feature.

This guide will explore the core chemical characteristics of this compound, offering field-proven insights for researchers aiming to leverage its unique properties in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structural foundation of the molecule is a benzene ring substituted at positions 1, 3, 4, and 5. The IUPAC name, 4-amino-3-bromo-5-chlorobenzoic acid ethyl ester, precisely defines this arrangement.

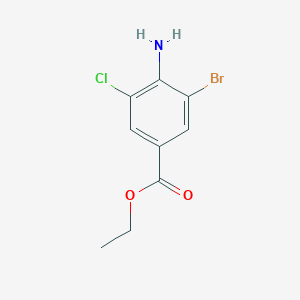

Caption: 2D Structure of this compound.

Core Physicochemical Data

The fundamental properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 874779-56-3 | [1] |

| Molecular Formula | C₉H₉BrClNO₂ | [1] |

| Molecular Weight | 278.53 g/mol | Calculated |

| Appearance | Likely an off-white to yellow solid | Inferred |

| Melting Point | Data not widely available; the parent acid melts at 210-215 °C.[3] | [3] |

| Solubility | Expected to be soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Inferred |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. While a dedicated spectrum for this exact molecule is not publicly available, its expected profile can be accurately predicted based on its functional groups and data from structurally similar compounds, such as ethyl 4-amino-3-chlorobenzoate.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aromatic region should feature two singlets (or narrow doublets with very small coupling) corresponding to the protons at the C2 and C6 positions. The amino group (-NH₂) will likely appear as a broad singlet. The ethyl ester will produce a characteristic quartet for the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons.[6]

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the ester carbonyl (C=O) around 165 ppm. Multiple signals will appear in the aromatic region (110-150 ppm), with carbon atoms attached to electronegative substituents shifted downfield. The ethyl group carbons will appear upfield.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key expected absorptions include:

-

Mass Spectrometry (MS): The mass spectrum is particularly informative due to the presence of halogen isotopes. The molecular ion peak (M⁺) will exhibit a unique and complex isotopic pattern resulting from the natural abundances of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This pattern serves as a definitive confirmation of the elemental composition.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most direct and logical synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 4-amino-3-bromo-5-chlorobenzoic acid.[3][7] Fischer esterification using ethanol under acidic catalysis is a viable method. However, for higher yields and milder conditions, conversion to an acyl chloride intermediate is often preferred.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Esterification via Acyl Chloride

This protocol is based on standard laboratory procedures for the esterification of aromatic acids.[5]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-3-bromo-5-chlorobenzoic acid (1.0 eq). Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Activation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise via a syringe. Causality: SOCl₂ converts the less reactive carboxylic acid into a highly electrophilic acyl chloride intermediate, facilitating nucleophilic attack by the alcohol.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for 1-2 hours, monitoring the dissolution of the starting material.

-

Esterification: Cool the reaction back to 0 °C. In a separate flask, prepare a solution of anhydrous ethanol (5-10 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in DCM. Add this solution dropwise to the reaction mixture. Causality: Ethanol acts as the nucleophile, attacking the acyl chloride. The base is crucial to neutralize the HCl gas generated during the reaction, preventing side reactions and driving the equilibrium forward.

-

Workup and Purification: After the reaction is complete (monitored by TLC), quench the mixture by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The true value of this compound lies in the differential reactivity of its functional groups, which allows for its use as a versatile scaffold in multi-step synthesis.

-

Amino Group Reactivity: The -NH₂ group is a potent nucleophile and can undergo acylation, sulfonylation, or serve as the nucleophilic partner in Buchwald-Hartwig amination reactions. Its strong electron-donating nature also heavily activates the aromatic ring.

-

Aromatic Ring & Halogen Reactivity: The halogens are the most synthetically valuable handles. They are prime candidates for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for forming C-C, C-N, and C-O bonds. The relative reactivity of C-Br vs. C-Cl bonds in reactions like Suzuki or Heck couplings often allows for selective functionalization, with the C-Br bond typically being more reactive under standard Pd-catalyzed conditions. This enables a stepwise elaboration of the molecular scaffold.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Amino-3-bromo-5-chlorobenzoic acid | 874779-57-4 | Benchchem [benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 4-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 28820672 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 4-amino-3-bromo-5-chlorobenzoate structure

An In-depth Technical Guide to Ethyl 4-amino-3-bromo-5-chlorobenzoate

Introduction

This compound is a polysubstituted aromatic compound belonging to the family of benzoate esters. Its structure, characterized by a unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, chloro, and ethyl carboxylate) groups, makes it a highly valuable and versatile intermediate in advanced organic synthesis. The strategic placement of these functional groups provides multiple reaction sites, enabling the construction of complex molecular architectures. This guide, intended for researchers and professionals in drug development and chemical sciences, offers a detailed exploration of its structure, physicochemical properties, a validated synthesis protocol, and comprehensive spectroscopic characterization. The insights provided herein are grounded in established chemical principles to facilitate its effective application in research and development.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are dictated by its molecular structure. The interplay between the amino, halogen, and ester functional groups on the benzene ring governs its reactivity, solubility, and overall chemical behavior.

1.1. Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 874779-56-3[1]

-

Molecular Formula: C₉H₉BrClNO₂[1]

-

Molecular Weight: 278.53 g/mol

1.2. Structural Diagram

Caption: 2D Structure of this compound.

1.3. Physicochemical Data Summary

The physical properties of this compound are characteristic of a solid crystalline substance with limited water solubility, a common trait for halogenated aromatic esters.

| Property | Value | Source/Comment |

| Molecular Weight | 278.53 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., EtOH, DMSO, DMF) | Inferred from structure |

| Melting Point | Not publicly available; expected to be >100 °C | Based on related structures |

1.4. Influence of Functional Groups on Reactivity

-

Amino Group (-NH₂): As a primary aromatic amine, this group is a potent activating ortho-, para-director due to resonance effects. It serves as a primary site for acylation, alkylation, and diazotization reactions.

-

Halogens (-Br, -Cl): These groups are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of resonance. Their presence enhances the molecule's utility in cross-coupling reactions (e.g., Suzuki, Heck).

-

Ethyl Ester Group (-COOEt): This group is moderately deactivating and meta-directing. It is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and can undergo transesterification.[3]

The combined electronic effects of these substituents create a unique reactivity profile. The positions ortho to the powerful activating amino group are sterically hindered and electronically influenced by the halogens, directing reactivity towards the amine itself or the halogen sites under specific conditions.

Synthesis Protocol: Esterification of 4-Amino-3-bromo-5-chlorobenzoic Acid

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid. The following protocol is adapted from established methods for structurally similar compounds and is designed for high yield and purity.[3][4]

2.1. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

2.2. Detailed Experimental Methodology

This procedure describes the esterification process, providing causal explanations for each critical step to ensure reproducibility and safety.

-

Step 1: Reaction Setup

-

Suspend 4-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

-

Causality: Absolute ethanol is used both as the reactant and the solvent. Using an excess of ethanol drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

-

Step 2: Catalyst Addition

-

Cool the suspension to a temperature between -15°C and -10°C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -5°C.[3]

-

Causality: Thionyl chloride reacts with ethanol to form sulfurous acid ethyl ester chloride and HCl in situ. The HCl then acts as the catalyst for the esterification. This exothermic reaction is performed at low temperature to control the reaction rate and prevent the formation of unwanted byproducts.

-

-

Step 3: Reaction Progression

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 30 minutes at 40°C.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

-

Causality: The initial stirring at a moderate temperature allows for the complete formation of the catalytic species. Refluxing provides the necessary activation energy for the esterification reaction to proceed to completion in a reasonable timeframe.

-

-

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature. A precipitate of the product should form.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any remaining HCl and other water-soluble impurities.[3]

-

Wash the collected solid with a cold 10% sodium carbonate (Na₂CO₃) solution until effervescence ceases. This step neutralizes any residual acid.[3]

-

Finally, wash the product with distilled water again to remove any remaining sodium carbonate.

-

-

Step 5: Purification

-

Dry the crude product under vacuum.

-

Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound.

-

Causality: Recrystallization is a purification technique that relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures. This step yields a product of high purity, suitable for further analytical characterization and use in subsequent synthetic steps.

-

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis. The predicted data below serves as a benchmark for validating the structure of this compound.

3.1. Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.95 (d, 1H, Ar-H), δ ~7.75 (d, 1H, Ar-H), δ ~4.50 (s, 2H, -NH₂), δ 4.35 (q, 2H, -OCH₂CH₃), δ 1.38 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), δ ~148 (C-NH₂), δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~120 (C-Br), δ ~118 (C-Cl), δ ~115 (C-COOEt), δ ~61 (-OCH₂), δ ~14 (-CH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | 3480-3300 (N-H stretch, two bands), 3080 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1715 (C=O ester stretch), 1620 (N-H bend), 1580 (Ar C=C stretch), 1250 (C-O stretch), 800-600 (C-Br, C-Cl stretches)[5] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) cluster due to Br and Cl isotopes: m/z 277 (¹²C₉¹H₉⁷⁹Br³⁵Cl¹⁴N¹⁶O₂), 279 (containing ⁸¹Br or ³⁷Cl), 281 (containing ⁸¹Br and ³⁷Cl). Key fragments: [M-OEt]⁺, [M-COOEt]⁺. |

Applications in Research and Development

This compound is not an end-product but a crucial building block. Its trifunctional nature allows for selective and sequential modifications, making it highly sought after in:

-

Medicinal Chemistry: It serves as a scaffold for synthesizing targeted therapeutic agents. For instance, related 4-amino-3-chlorobenzoate esters are precursors for Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology.[3][6] The bromo and chloro substituents can be modified via cross-coupling reactions to introduce diverse functionalities, while the amino group can be derivatized to form amides, sulfonamides, or Schiff bases, which are common pharmacophores.[3]

-

Agrochemicals: The halogenated aminobenzoate core is present in various herbicides and pesticides. This intermediate can be used to develop new agrochemicals with improved efficacy and environmental profiles.[2]

-

Materials Science: The compound can be used to synthesize specialized dyes and polymers. The presence of halogens can enhance properties like thermal stability and flame retardancy in materials.[2]

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed. The information below is based on data for structurally related chemicals.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety goggles with side shields.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Conclusion

This compound is a synthetically important intermediate whose value lies in the strategic arrangement of its functional groups. A comprehensive understanding of its structure, properties, and reactivity is paramount for its effective use. The validated synthesis and detailed characterization data provided in this guide offer researchers a reliable foundation for incorporating this versatile molecule into their synthetic programs, paving the way for innovations in pharmaceuticals, agrochemicals, and material science.

References

- Echemi. (2025, January 10). Experiments to Verify the Reaction Between Ethyl 4 Aminobenzoate and HCl | Detailed Guide.

- Chem-Impex. 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester.

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.

- PubChem. Ethyl 4-amino-3-bromobenzoate.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

- ChemicalBook. Ethyl-4-amino-3-bromo-5-chlorobenzoate.

- PubChem. Ethyl 4-amino-3-chlorobenzoate.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.

- FUJIFILM Wako Chemicals. (2024, September 11). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.

- Lead Sciences. This compound.

- Al-Sultani, K. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.

- PubChem. Ethyl 4-amino-3,5-dichlorobenzoate.

- SpectraBase. 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum.

- ChemicalBook. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR spectrum.

- PubChem. Ethyl 4-chlorobenzoate.

- PubChem. 4-Amino-3-bromo-5-chlorobenzoic acid.

- ChemicalBook. (2024, December 18). ETHYL 4-CHLOROBENZOATE Chemical Properties,Uses,Production.

- ChemicalBook. ETHYL 4-CHLOROBENZOATE(7335-27-5) 1H NMR spectrum.

- Banik, B. K., Banik, I., & Becker, F. F. ethyl 4-aminobenzoate - Organic Syntheses Procedure.

- NIST. Benzoic acid, 3-amino-, ethyl ester.

- NIST. Ethyl-4-chlorobenzoate.

- Chemspace. Ethyl 3-amino-5-bromo-4-chlorobenzoate.

- National Institutes of Health. Ethyl 4-amino-3-methylbenzoate - PMC.

- PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- BLD Pharm. 82765-44-4|Ethyl 4-amino-3-chlorobenzoate.

- PubChem. Ethyl 3-Bromo-5-chlorobenzoate.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3-bromo-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-bromo-5-chlorobenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and specialty chemicals.[1] Its unique substitution pattern, featuring an amine, a carboxylic ester, and two different halogen atoms on the benzene ring, provides multiple reactive sites for further chemical modifications. This guide details a reliable and efficient synthetic pathway to this versatile compound, starting from the readily available precursor, 4-aminobenzoic acid. The narrative will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient pathway for the synthesis of this compound involves a two-step process:

-

Sequential Halogenation: The selective introduction of chlorine and bromine onto the 4-aminobenzoic acid backbone to form 4-amino-3-bromo-5-chlorobenzoic acid.

-

Fischer-Speier Esterification: The conversion of the resulting substituted benzoic acid to its corresponding ethyl ester.

This approach is advantageous as it utilizes common laboratory reagents and well-established reaction mechanisms.

Visualizing the Synthesis

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 4-amino-3-bromo-5-chlorobenzoic acid

The first step involves the regioselective introduction of bromine and chlorine atoms onto the 4-aminobenzoic acid ring. The amino group is a strongly activating and ortho-, para- directing group. Since the para position is occupied by the carboxylic acid group, electrophilic substitution will occur at the ortho positions (positions 3 and 5). The order of halogenation is crucial for achieving the desired product.

Experimental Protocol: Sequential Halogenation

Materials:

-

4-Aminobenzoic acid

-

N-Chlorosuccinimide (NCS)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

Chlorination: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in DMF. Cool the solution in an ice bath. Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up 1: Pour the reaction mixture into ice-cold water. The crude 4-amino-3-chlorobenzoic acid will precipitate. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Bromination: Dissolve the crude 4-amino-3-chlorobenzoic acid in fresh DMF. Cool the solution in an ice bath. Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise. Allow the reaction to stir at room temperature overnight.

-

Work-up 2: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry to obtain crude 4-amino-3-bromo-5-chlorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Causality of Experimental Choices:

-

NCS and NBS: N-halosuccinimides are used as sources of electrophilic halogens. They are easier and safer to handle than gaseous chlorine or liquid bromine.

-

DMF as Solvent: DMF is a polar aprotic solvent that can dissolve the starting material and the reagents, facilitating the reaction.

-

Sequential Halogenation: Introducing the less reactive halogen (chlorine) first, followed by the more reactive halogen (bromine), can provide better control over the reaction and minimize the formation of di-brominated or di-chlorinated byproducts. The electron-withdrawing effect of the first halogen deactivates the ring slightly, making the second halogenation more selective.

Part 2: Synthesis of this compound

The final step is the esterification of the carboxylic acid group of 4-amino-3-bromo-5-chlorobenzoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

4-amino-3-bromo-5-chlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-bromo-5-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. The addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Esterification Workflow

Caption: Step-by-step workflow for the Fischer-Speier esterification.

Causality of Experimental Choices:

-

Excess Ethanol: Using a large excess of ethanol serves to shift the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield, in accordance with Le Châtelier's principle.[4]

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3] It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.

-

Aqueous Work-up: The washing steps with water, sodium bicarbonate, and brine are essential to remove the acid catalyst, unreacted starting material, and any water-soluble byproducts.

Characterization Data

For validation of the final product, the following characterization data can be expected for this compound:

| Property | Expected Value |

| Molecular Formula | C₉H₉BrClNO₂ |

| Molecular Weight | 278.53 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Expect signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), and the amine protons. |

| ¹³C NMR | Expect signals for the aromatic carbons, the carbonyl carbon, and the ethyl group carbons. |

| IR Spectroscopy | Expect characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching, and C-halogen stretching. |

Conclusion

The described two-step synthesis pathway provides a robust and well-founded method for the preparation of this compound. By understanding the underlying chemical principles of each step, from the regioselectivity of electrophilic aromatic substitution to the equilibrium-driven nature of Fischer esterification, researchers can confidently and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved from [Link]

-

American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromo-5-chlorobenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-amino-3-bromo-5-chlorobenzoate: A Versatile Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of Ethyl 4-amino-3-bromo-5-chlorobenzoate, a halogenated aminobenzoic acid derivative. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering insights for researchers and professionals in drug development and materials science. This molecule's unique substitution pattern makes it a valuable intermediate for creating complex organic structures.[1]

Chemical Identity and Properties

Properly identifying a chemical compound is the foundation of any scientific endeavor. The nomenclature and structural properties of this compound are detailed below.

1.1. IUPAC Nomenclature and Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name systematically describes the arrangement of functional groups on the benzene ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 874779-56-3 | [2] |

| Molecular Formula | C₉H₉BrClNO₂ | [2][3] |

| Molecular Weight | 278.53 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)N)Br)Cl | N/A |

1.2. Physicochemical Properties

While specific experimental data for this exact compound is not widely published, we can infer its properties based on structurally similar compounds. For instance, related aminobenzoates are often white or light-colored crystalline solids.[4][5] The presence of halogen atoms and the ester group suggests limited solubility in water but good solubility in organic solvents like ethanol, ether, and dichloromethane.[5][6]

| Property | Predicted Value/Observation | Rationale/Comparison |

| Appearance | White to off-white or light yellow solid | Based on similar compounds like ethyl 4-aminobenzoate[5] and ethyl 4-amino-3-bromo-5-iodobenzoate.[4] |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point. | Ethyl 4-aminobenzoate has a melting point of 88-90 °C.[7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, dilute acids. | Based on ethyl 4-aminobenzoate.[5] |

Synthesis and Mechanism

The synthesis of this compound typically starts from the corresponding carboxylic acid, 4-amino-3-bromo-5-chlorobenzoic acid.[1][8] A common and efficient method is Fischer esterification.

2.1. Proposed Synthesis Workflow: Fischer Esterification

This protocol is adapted from the synthesis of a structurally analogous compound, ethyl 4-amino-3-chlorobenzoate.[9] The underlying principle is the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Caption: Fischer esterification workflow for this compound.

Causality of Experimental Choices:

-

Absolute Ethanol: Serves as both the reactant and the solvent. Using an anhydrous alcohol maximizes the yield by shifting the equilibrium towards the product.

-

Thionyl Chloride (SOCl₂): Acts as a source of HCl, the acid catalyst. It also reacts with any residual water, preventing the reverse hydrolysis reaction. The dropwise addition at low temperature controls the exothermic reaction.[9]

-

Reflux: The elevated temperature increases the reaction rate, allowing the esterification to reach completion in a reasonable timeframe.[9]

-

Sodium Carbonate (Na₂CO₃) Wash: This basic wash neutralizes any remaining acidic catalyst (HCl or SOCl₂), which is crucial for obtaining a pure product.[9]

Applications in Scientific Research

The strategic placement of amino, bromo, and chloro groups on the benzene ring makes this compound a highly versatile intermediate in several areas of chemical research.[1][4]

3.1. Pharmaceutical Development

Halogenated aromatic compounds are prevalent in medicinal chemistry.[10] Chlorine, in particular, is a key component in many FDA-approved drugs.[10] This molecule serves as a scaffold for synthesizing more complex, biologically active compounds.

-

EGFR Inhibitors: Research on similar 4-amino-3-chloro benzoate ester derivatives has shown their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9] These compounds can induce apoptosis in cancer cell lines.[9] The core structure of this compound is suitable for developing novel kinase inhibitors.

Caption: Logical workflow from scaffold to potential anti-cancer activity.

3.2. Organic Synthesis and Materials Science

Beyond pharmaceuticals, this compound is a valuable building block.

-

Intermediate: It can be used in the synthesis of agrochemicals, dyes, and pigments.[1][4]

-

Material Enhancement: Incorporation into polymers can enhance properties like thermal stability and chemical resistance.[4]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and spectrometric techniques is employed.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the aromatic protons, the NH₂ protons, and the ethyl group's quartet and triplet.[9]

-

¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which is distinctive due to the presence of bromine and chlorine.[9]

Computational methods like Density Functional Theory (DFT) can also be used to predict and help assign experimental spectra.[11]

Safety and Handling

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Use chemical safety goggles or a face shield.[12][13]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7][13]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[13][14]

5.2. Handling and Storage

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][14]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[7][14]

5.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13][14]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[12][14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13][14]

Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical.

References

-

PubChem. Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum.[Link]

-

Lead Sciences. this compound.[Link]

-

PubChem. 4-Amino-3-bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Al-Amiery, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]

-

Arjunan, V., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. [Link]

-

Chemspace. Ethyl 3-amino-5-bromo-4-chlorobenzoate.[Link]

-

Gedawy, E. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Banik, B. K., et al. ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

Sources

- 1. 4-Amino-3-bromo-5-chlorobenzoic acid | 874779-57-4 | Benchchem [benchchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Ethyl-4-amino-3-bromo-5-chlorobenzoate [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. 4-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 28820672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 4-amino-3-bromo-5-chlorobenzoate

Abstract: This document provides an in-depth technical guide for the safe handling, storage, and disposal of Ethyl 4-amino-3-bromo-5-chlorobenzoate (CAS No: 874779-56-3). Primarily geared towards researchers, chemists, and professionals in the drug development sector, this guide synthesizes critical safety data from structurally similar compounds to establish best practices. It emphasizes the rationale behind safety protocols, providing a framework for risk assessment and mitigation in the laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic ester. Its multifunctional structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.[1] Due to its specific substitution pattern, detailed experimental safety data is not extensively published. Therefore, this guide derives its recommendations from the well-documented profiles of its structural analogs, such as ethyl 4-aminobenzoate, ethyl 4-amino-3-bromobenzoate, and other related halogenated benzoic acid derivatives.

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 874779-56-3 | [2] |

| Molecular Formula | C₉H₉BrClNO₂ | [2] |

| Molecular Weight | 278.53 g/mol | Calculated |

| Appearance | Likely a white to off-white or brown solid, based on analogs. | [3] |

| Storage Temperature | Recommended 4°C, protect from light. | [4] |

Hazard Identification and Toxicological Assessment

The primary hazards associated with this compound are inferred from its functional groups and the known toxicology of similar compounds. The aminobenzoate core can cause skin sensitization, while the halogenated aromatic ring presents risks of irritation and toxicity upon exposure.[5]

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][9] |

Routes of Exposure and Health Effects:

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[5][9][10] Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[9]

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[5][7][8] Symptoms of an allergic reaction can include rash, itching, and swelling.[8] In case of contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[7]

-

Eye Contact: Causes serious eye irritation.[5][8] Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[8][9]

-

Ingestion: Harmful if swallowed.[5][6] Rinse the mouth with water and seek immediate medical advice. Do not induce vomiting.[6][11]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data for this compound. However, for related compounds like ethyl 4-aminobenzoate, no component present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[10][12]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Hierarchy of Controls

The most effective risk mitigation follows a "Hierarchy of Controls" model. Engineering controls are foundational, as they isolate the researcher from the hazard. Administrative controls and PPE are then used to further reduce the risk.

Caption: Logical workflow for a chemical spill response.

Detailed Spill Protocol:

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area. 2. Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Wear PPE: Before cleanup, don the appropriate PPE as described in Section 3.

-

Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste disposal. [7][10]5. Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the collected waste and any contaminated materials according to institutional and regulatory guidelines.

First-Aid Measures

-

General Advice: Show the Safety Data Sheet (SDS) to the attending physician. * Inhalation: Move the person to fresh air. If symptoms persist, call a physician. [9]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. [7]If skin irritation or a rash occurs, get medical advice. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention. [8][9]* Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth. [6]Never give anything by mouth to an unconscious person. [11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [12][13]* Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HCl). [7][14]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [7][14]

Context in Research and Synthesis

This compound serves as a building block in organic synthesis. Its utility is demonstrated in the synthesis of novel derivatives for biological screening. For instance, the related compound, ethyl 4-amino-3-chlorobenzoate, is used as a starting material to synthesize new compounds targeting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. [15]The synthesis typically involves the esterification of the corresponding carboxylic acid. [15]The presence of bromo and chloro substituents on the aromatic ring of the title compound provides multiple reaction sites for further chemical modifications, making it a versatile intermediate for developing new drug candidates and functional materials. [3][16]

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Fisher Scientific. (2023).

- Chem-Impex. 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester. Source: Chem-Impex,

- ChemScene.

-

PubChem. Stoddard Solvent. Source: National Institutes of Health, [Link]

- CDN Isotopes. (2016).

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzoic acid, 4-bromo-, ethyl ester. Source: Thermo Fisher Scientific,

- Fisher Scientific. (2021).

- Thermo Fisher Scientific. (2025).

-

PubChem. Ethyl 4-amino-3-bromobenzoate. Source: National Institutes of Health, [Link]

- Sigma-Aldrich. (2011).

- Chem-Impex. 4-Amino-3-bromo-benzoic acid ethyl ester. Source: Chem-Impex,

- ECHEMI.

-

Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Source: PubMed Central, [Link]

- Benchchem. 4-Amino-3-bromo-5-chlorobenzoic acid. Source: Benchchem,

- Sigma-Aldrich. (2025).

-

Lead Sciences. This compound. Source: Lead Sciences, [Link]

Sources

- 1. 4-Amino-3-bromo-5-chlorobenzoic acid | 874779-57-4 | Benchchem [benchchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectral Characteristics of Ethyl 4-amino-3-bromo-5-chlorobenzoate: A Predictive Analysis

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is paramount. Ethyl 4-amino-3-bromo-5-chlorobenzoate, a polysubstituted aromatic ester, presents a unique analytical challenge due to the complex interplay of its functional groups. As a key intermediate in the synthesis of various bioactive compounds and functional materials, a thorough understanding of its spectral properties is essential for reaction monitoring, quality control, and the prediction of its chemical behavior.

This technical guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra for this specific molecule in the public domain, this document leverages a comparative approach, drawing upon empirical data from structurally related analogs: Ethyl 4-aminobenzoate, Ethyl 4-amino-3-bromobenzoate, and Ethyl 4-amino-3-chlorobenzoate. By synthesizing established spectroscopic principles with data from these precursors, we can construct a reliable and detailed spectral profile of the target compound. This methodology not only offers valuable insights into the molecule but also serves as a framework for the spectral analysis of other complex organic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed map of the molecular framework.

Comparative NMR Data of Analog Compounds

To predict the NMR spectrum of this compound, we will first examine the experimental data for its simpler analogs. The data presented below has been compiled from various sources, including the Royal Society of Chemistry and PubChem databases.[1][2][3]

| Compound | Aromatic ¹H NMR (ppm) | Aromatic ¹³C NMR (ppm) |

| Ethyl 4-aminobenzoate | ~7.8 (d), ~6.6 (d) | ~150.8, ~131.5, ~113.9, ~119.8 |

| Ethyl 4-amino-3-bromobenzoate | Data not readily available in detail | Data available on PubChem[2] |

| Ethyl 4-amino-3-chlorobenzoate | Data available on PubChem[3] | Data not readily available in detail |

Predicted ¹H NMR Spectrum of this compound

The aromatic region of the ¹H NMR spectrum is of particular interest. For the target molecule, we expect to see two signals corresponding to the two aromatic protons. The substitution pattern (protons at C2 and C6) will result in these protons being doublets due to coupling to each other (ortho-coupling, typically J ≈ 8-9 Hz).

The chemical shifts of these protons can be predicted by considering the additive effects of the substituents on the parent benzene ring (δ ≈ 7.34 ppm). The amino group is a strong electron-donating group, which will shield the aromatic protons, shifting them upfield. Conversely, the ester group and the halogen atoms are electron-withdrawing, causing a downfield shift.

-

H-2: This proton is ortho to the ester group and meta to the amino group and the bromine atom. The strong deshielding effect of the ester group will be the dominant factor, placing this proton at a relatively downfield position, likely in the range of 7.9-8.1 ppm .

-

H-6: This proton is ortho to the amino group and meta to the ester group and the chlorine atom. The strong shielding effect of the amino group will cause a significant upfield shift. We predict this proton to appear in the range of 6.7-6.9 ppm .

The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons around 4.2-4.4 ppm and a triplet for the methyl (-CH₃) protons around 1.3-1.5 ppm . The amino (-NH₂) protons will likely appear as a broad singlet between 4.0-5.0 ppm , the exact position being dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum of this compound

The prediction of the ¹³C NMR spectrum also relies on the principle of substituent additivity. The following are the predicted chemical shifts for the carbon atoms of the target molecule:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Ester) | 165-167 | Typical range for an ester carbonyl carbon. |

| C-1 (ipso to Ester) | 120-125 | Influenced by the ester group and ortho to two halogenated carbons. |

| C-2 | 132-135 | Aromatic CH, deshielded by the adjacent ester group. |

| C-3 (ipso to Br) | 110-115 | Shielded by the ortho amino group and attached to bromine. |

| C-4 (ipso to NH₂) | 148-152 | Strongly deshielded by the nitrogen atom. |

| C-5 (ipso to Cl) | 118-122 | Shielded by the ortho amino group and attached to chlorine. |

| C-6 | 115-118 | Aromatic CH, shielded by the adjacent amino group. |

| -CH₂- (Ethyl) | 60-62 | Standard chemical shift for an ethyl ester methylene carbon. |

| -CH₃ (Ethyl) | 14-16 | Standard chemical shift for an ethyl ester methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: If any solid remains undissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. The final solution should be clear and free of any particulate matter.

-

Data Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the magnet. The magnetic field is then "shimmed" to improve its homogeneity.

-

¹H NMR: A standard one-pulse ¹H NMR experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment (e.g., a zgpg30 pulse program) is performed. A larger number of scans (typically several hundred to a few thousand) will be required to obtain a good signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Predicted NMR Assignments

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.

Comparative IR Data of Analog Compounds

The following table summarizes the key IR absorption bands for the analog compounds, with data sourced from SpectraBase and other spectroscopic databases.[2][4][5]

| Functional Group | Ethyl 4-aminobenzoate (cm⁻¹) | Ethyl 4-amino-3-bromobenzoate (cm⁻¹) | Ethyl 4-amino-3-chlorobenzoate (cm⁻¹) |

| N-H stretch (amine) | ~3420, ~3340 | ~3400-3300 (expected) | ~3487, ~3356 |

| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 (expected) | ~3100-3000 (expected) |

| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 (expected) | ~2985, ~2900 |

| C=O stretch (ester) | ~1680 | ~1690 (expected) | ~1689 |

| C=C stretch (aromatic) | ~1600, ~1510 | ~1600-1500 (expected) | ~1624, ~1508, ~1593 |

| C-O stretch (ester) | ~1270, ~1100 | ~1270, ~1100 (expected) | ~1280-1250 (expected) |

| C-Cl stretch | N/A | N/A | ~759 |

| C-Br stretch | N/A | ~600-500 (expected) | N/A |

Predicted IR Spectrum of this compound

Based on the data from the analogs and established group frequencies, the IR spectrum of this compound is predicted to exhibit the following key absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3450-3300 cm⁻¹ , characteristic of the asymmetric and symmetric stretching of a primary amine.

-

C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands between 3100-3000 cm⁻¹ . Aliphatic C-H stretches from the ethyl group will be observed as stronger bands between 2980-2850 cm⁻¹ .

-

C=O Stretching: A very strong and sharp absorption band around 1690-1710 cm⁻¹ , corresponding to the ester carbonyl group. The presence of electron-withdrawing halogens on the ring may slightly shift this to a higher wavenumber compared to Ethyl 4-aminobenzoate.

-

C=C Stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

C-O Stretching: Two strong bands are expected for the ester C-O bonds, one for the C(=O)-O stretch around 1300-1250 cm⁻¹ and another for the O-C (ethyl) stretch around 1150-1100 cm⁻¹ .

-

C-X Stretching: The C-Cl stretch is expected to give a strong absorption in the 800-700 cm⁻¹ region, while the C-Br stretch will appear at a lower frequency, typically between 600-500 cm⁻¹ .

Experimental Protocol for IR Spectroscopy

The following is a standard procedure for obtaining the IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of Functional Group Correlations in IR Spectroscopy

Caption: Correlation of functional groups with their predicted IR absorption regions.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Comparative MS Data of Analog Compounds

The following table summarizes the key mass spectral data for the analog compounds, with information gathered from PubChem and MassBank.[2][3][6][7]

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| Ethyl 4-aminobenzoate | 165 | 137, 120, 92, 65 |

| Ethyl 4-amino-3-bromobenzoate | 243/245 (1:1) | Data available on SpectraBase[8] |

| Ethyl 4-amino-3-chlorobenzoate | 199/201 (3:1) | Data available on SpectraBase[3] |

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to be complex due to the presence of two halogen atoms with distinct isotopic patterns.

-

Molecular Ion: The molecular ion peak will be a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks in this cluster will be at m/z 277 (¹²C₉¹H₁₀⁷⁹Br³⁵Cl¹⁴N¹⁶O₂), m/z 279 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and m/z 281 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks will be a characteristic signature of the presence of one bromine and one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a fragment ion cluster around m/z 232/234/236 .

-

Loss of ethylene (-C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene, resulting in a fragment ion cluster around m/z 249/251/253 .

-

Loss of the entire ester group (-•COOCH₂CH₃): This would lead to a fragment ion cluster around m/z 204/206/208 .

-

Loss of halogen atoms: The loss of a bromine radical followed by a chlorine radical, or vice versa, will also contribute to the complexity of the spectrum.

-

Experimental Protocol for Mass Spectrometry

A typical protocol for acquiring a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum.

Visualization of Predicted Mass Spectral Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide has provided a comprehensive, predictive overview of the NMR, IR, and MS spectral data for this compound. By systematically analyzing the experimental data of closely related analogs and applying fundamental spectroscopic principles, we have constructed a detailed and reliable spectral profile for this complex molecule. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein offer a robust framework for the identification and characterization of this compound in a research and development setting. This predictive approach underscores the power of leveraging existing knowledge to navigate the analytical challenges posed by novel chemical entities, ensuring scientific integrity and accelerating the pace of discovery.

References

-

Supporting Information for a publication by the Royal Society of Chemistry. (2009). Retrieved January 5, 2026, from [Link]

-

Supporting information for a publication by the Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ethyl 4-aminobenzoate - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. - Chegg. (2020, October 11). Retrieved January 5, 2026, from [Link]

-

Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 112, 169–181. [Link]

-

Supporting Information for a publication by the Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Retrieved January 5, 2026, from [Link]

-

ethyl 4-aminobenzoate - MassBank. (2008, October 21). Retrieved January 5, 2026, from [Link]

-

Ethyl 4-aminobenzoate - Optional[MS (LC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ethyl 4-aminobenzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 5, 2026, from [Link]

-

Supporting Information for a publication by the Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ethyl 4-amino-3-bromobenzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 5, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ethyl-4-chlorobenzoate - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. massbank.eu [massbank.eu]

- 8. spectrabase.com [spectrabase.com]

Ethyl 4-amino-3-bromo-5-chlorobenzoate: A Comprehensive Guide to Stability and Storage

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-amino-3-bromo-5-chlorobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring an aminobenzoate core with both bromine and chlorine substituents, makes it a valuable intermediate for synthesizing complex target molecules. However, the very functional groups that make it reactive and useful also render it susceptible to degradation if not stored and handled correctly. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its integrity and the reproducibility of experimental results.

Chemical Profile and Inherent Molecular Stability

This compound (CAS No. 874779-56-3) is a solid, crystalline compound at room temperature[1]. Its stability is dictated by the interplay of its core functional groups: the ethyl ester, the aromatic amine, and the halogenated benzene ring.

-

Ethyl Ester Group: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is generally slow at neutral pH and low temperatures.

-

Aromatic Amine Group: The primary amine (-NH2) is a site of potential oxidation. Exposure to air and light can lead to the formation of colored impurities over time, a common degradation pathway for aromatic amines.

-

Halogenated Aromatic Ring: The bromine and chlorine atoms are generally stable but can influence the electron density of the ring, affecting the reactivity of the other functional groups. The overall structure is stable under standard ambient conditions[2].

The logical relationship between the compound's structure and its stability factors is outlined below.

Caption: Key functional groups and their associated stability concerns.

Critical Factors Influencing Stability

To ensure the long-term viability of this compound, four environmental factors must be meticulously controlled.

Temperature

Thermal stress can accelerate degradation. While the compound is generally stable at room temperature, elevated temperatures can promote both hydrolysis and oxidation[2]. For long-term storage, refrigeration is recommended. Strong heating should be avoided as it can lead to decomposition, potentially releasing hazardous vapors such as carbon oxides and hydrogen halides[3].

Light

Aromatic amines are notoriously sensitive to photolytic degradation. Exposure to UV or even ambient light can initiate oxidation, leading to discoloration (e.g., turning yellow or brown) and the formation of impurities. Therefore, storing the compound in a light-protected environment is non-negotiable. Many suppliers recommend keeping the material in a dark place[4].

Humidity and Moisture

As a solid, the primary concern with moisture is the initiation of ester hydrolysis. The compound should be stored in a dry, desiccated environment. Containers must be tightly sealed to prevent the ingress of atmospheric moisture[2][5].

Chemical Compatibility and pH

Contact with strong acids, strong oxidizing agents, and strong bases should be avoided[3].

-

Strong Acids/Bases: Catalyze the hydrolysis of the ethyl ester.

-

Strong Oxidizing Agents: Can directly degrade the aromatic amine group.

The material should be stored in a dedicated, clearly labeled container, away from incompatible chemicals.

Recommended Storage and Handling Protocols

Based on the chemical properties and data from analogous compounds, the following protocols are recommended.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale | Source(s) |

| Temperature | Long-Term: 2-8°C Short-Term: Room Temperature | Minimizes hydrolysis and oxidation rates. Refrigeration is a common recommendation for similar amino-chloro-benzoates. | [6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidation of the sensitive amine group. Recommended for high-purity samples or long-term archival. | [4][7] |

| Light | Amber Glass Vial / Opaque Container | Prevents photolytic degradation of the aromatic amine. | [4][6] |

| Humidity | Tightly Sealed Container in a Desiccator | Prevents moisture ingress, inhibiting ester hydrolysis. | [2][5][8] |

Experimental Workflow: Proper Aliquoting and Handling

To maintain the integrity of the bulk material, proper handling during experimental use is crucial. The following workflow prevents contamination and degradation of the main stock.

Caption: A self-validating workflow for handling the solid compound.

Causality Behind the Workflow:

-

Step 1 (Equilibration): This is a critical, often overlooked step. Opening a cold container in ambient air causes atmospheric moisture to condense on the cold powder, introducing water and compromising the entire stock. Allowing it to warm to room temperature first prevents this.

-

Step 2 (Inert Environment): Minimizes exposure to both oxygen and moisture during the brief period the container is open.

-

Step 3 (Aliquoting): Using a separate vial for the working amount ensures that the primary stock is not repeatedly exposed to ambient conditions or potential contamination from spatulas or weighing instruments.

Potential Degradation Pathways

Understanding potential degradation is key to troubleshooting unexpected experimental results. The two most probable non-metabolic degradation pathways are hydrolysis and oxidation.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 82765-44-4|Ethyl 4-amino-3-chlorobenzoate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Ethyl 4-amino-3-bromo-5-chlorobenzoate: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-bromo-5-chlorobenzoate is a halogenated aromatic compound poised to serve as a highly versatile building block in modern chemical and pharmaceutical research. Its unique substitution pattern, featuring an amino group, an ethyl ester, and two distinct halogens—bromine and chlorine—on a benzene ring, offers a rich platform for a multitude of chemical transformations. This guide explores the synthesis, chemical reactivity, and, most importantly, the potential research applications of this compound. We delve into its prospective role in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other bioactive heterocyclic systems, and touch upon its potential in materials science. This document is intended to serve as a comprehensive resource, providing both theoretical insights and practical, actionable protocols for researchers looking to leverage the unique properties of this compound.

Introduction: The Strategic Value of Polysubstituted Anilines